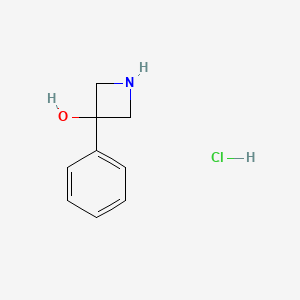

3-Phenylazetidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

3-phenylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9(6-10-7-9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPCGNDTGQUGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622148 | |

| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550370-15-5 | |

| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylazetidin-3-ol Hydrochloride

CAS Number: 550370-15-5

This technical guide provides a comprehensive overview of 3-Phenylazetidin-3-ol hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering available data on its chemical properties, synthesis, potential biological activity, and safety protocols.

Chemical and Physical Properties

This compound is a white solid organic compound.[1] While detailed experimental data for its physical properties are not widely published, the following table summarizes its key chemical identifiers.

| Property | Value | Reference |

| CAS Number | 550370-15-5 | [2] |

| Molecular Formula | C₉H₁₂ClNO | [2] |

| Molecular Weight | 185.65 g/mol | [2] |

| Synonyms | 3-Hydroxy-3-phenylazetidine hydrochloride, 3-Phenylazetidin-3-ol HCl | [2] |

| Storage Conditions | Room temperature, sealed in a dry environment | [2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general and plausible synthetic route can be inferred from methods used for similar azetidine derivatives. A common approach involves the reaction of a suitable epoxide with an amine, followed by cyclization and deprotection steps.

One potential synthetic pathway is the reaction of styrene and bromoacetone in ether, followed by a reaction with azetidine and subsequent treatment with hydrochloric acid to yield the final hydrochloride salt.[2]

General Experimental Protocol for Synthesis of Azetidin-3-ol Derivatives

The following is a generalized protocol based on the synthesis of a related compound, 3-hydroxyazetidine hydrochloride, which can be adapted for the synthesis of the 3-phenyl derivative.

-

Ring Opening of Epoxide: A substituted epoxide is reacted with a protected amine (e.g., benzylamine) in a suitable solvent.[3]

-

Cyclization: The resulting amino alcohol undergoes an intramolecular cyclization to form the azetidine ring. This step is often facilitated by a base.[3]

-

Deprotection: The protecting group on the nitrogen atom is removed. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon).[3]

-

Salt Formation: The free base of the azetidinol is treated with a solution of hydrochloric acid to form the hydrochloride salt.

Characterization Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the hydrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the hydroxyl (-OH) and amine (N-H) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Potential Applications

The azetidine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. While the specific biological profile of this compound is not extensively documented, research on structurally related molecules suggests potential interactions with monoamine transporters.

Monoamine Transporter Inhibition

Derivatives of 3-phenylazetidin-3-ol have shown affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

The table below presents binding affinity data (Ki values) for a structurally related compound, demonstrating the potential of this chemical class to interact with monoamine transporters.

| Compound (Analogue) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

| Compound 9b | 2.29 | 78.4 | 155 | [3] |

| Compound 9d | 1.55 | 14.1 | 259 | [3] |

Note: This data is for structurally related piperidine-based compounds and should be considered indicative of the potential activity of 3-phenylazetidin-3-ol derivatives, not as direct data for the specified compound.

Drug Development Intermediate

This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery and development.[2] Its rigid four-membered ring can impart unique conformational constraints on a molecule, which can be advantageous for optimizing binding to a biological target.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an azetidinol hydrochloride derivative.

Caption: A generalized workflow for the synthesis and purification of azetidinol hydrochloride derivatives.

Potential Mechanism of Action

Based on data from related compounds, a potential mechanism of action for derivatives of 3-Phenylazetidin-3-ol could involve the inhibition of monoamine reuptake at the presynaptic terminal.

Caption: Inhibition of monoamine reuptake by a 3-phenylazetidin-3-ol derivative.

Safety and Handling

For this compound and related compounds, standard laboratory safety precautions should be observed.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.[4]

-

First Aid:

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

- 1. rsc.org [rsc.org]

- 2. chembk.com [chembk.com]

- 3. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: Physicochemical Properties of 3-Phenylazetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylazetidin-3-ol hydrochloride (CAS No: 550370-15-5) is a heterocyclic organic compound featuring an azetidine ring substituted with a phenyl group and a hydroxyl group. As a hydrochloride salt, it exhibits properties that are crucial for its handling, formulation, and potential application in medicinal chemistry and drug discovery. The azetidine scaffold is a key structural motif in various biologically active molecules, making a thorough understanding of the physicochemical properties of its derivatives essential for further research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison for researchers and drug development professionals. Detailed experimental protocols for the determination of key parameters are also provided to assist in laboratory investigations.

Physicochemical Properties

General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 550370-15-5 | [1][][3][4] |

| Molecular Formula | C₉H₁₂ClNO | [1][3] |

| Molecular Weight | 185.65 g/mol | [3][5] |

| Appearance | Solid (predicted) | - |

Thermodynamic and Partitioning Properties

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility in Water | Soluble (qualitative) | - |

| pKa | Data not available (predicted to be basic) | - |

| logP (Octanol-Water Partition Coefficient) | Data not available (predicted to be low) | - |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The range between these two temperatures is the melting range.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing the bioavailability of a compound.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed vial.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The saturated solution is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH.

Methodology:

-

Instrumentation: A potentiometer equipped with a pH electrode is used.

-

Sample Preparation: A known concentration of this compound is dissolved in water or a co-solvent system if necessary.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Data Collection: The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is gently shaken for a period to allow for partitioning equilibrium to be reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Logical Relationships of Physicochemical Data

The physicochemical properties of a compound are interconnected and influence its behavior in various systems. The following diagram illustrates the logical flow of information presented in this guide.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided standardized protocols for their experimental determination. While foundational data such as molecular formula and weight are established, a notable gap exists in the publicly available experimental data for properties like melting point, aqueous solubility, pKa, and logP. The provided experimental workflows offer a starting point for researchers to obtain this critical information. A comprehensive understanding of these properties is paramount for the effective utilization of this compound in drug design, formulation development, and broader chemical research.

References

In-depth Technical Guide: ¹H NMR Spectrum of 3-Phenylazetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Phenylazetidin-3-ol hydrochloride. Due to the limited availability of publicly accessible, fully assigned experimental ¹H NMR data specifically for this compound, this guide presents a comprehensive theoretical analysis based on established principles of NMR spectroscopy and data from closely related structural analogs. This guide also outlines a standard experimental protocol for the acquisition of such data and a plausible synthetic route for the compound's preparation.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), would exhibit distinct signals corresponding to the aromatic and azetidine ring protons. The hydrochloride salt form will influence the chemical shifts of protons near the nitrogen atom due to its protonation.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Phenyl H (ortho) | 7.5 - 7.7 | Doublet (d) or Multiplet (m) | 2H | ~7-8 |

| Phenyl H (meta) | 7.3 - 7.5 | Triplet (t) or Multiplet (m) | 2H | ~7-8 |

| Phenyl H (para) | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | 1H | ~7-8 |

| Azetidine CH₂ (H2, H4) | 4.0 - 4.5 | Multiplet (m) | 4H | - |

| Hydroxyl OH | Variable (broad singlet) | Broad Singlet (br s) | 1H | - |

| Ammonium NH₂⁺ | Variable (broad singlet) | Broad Singlet (br s) | 2H | - |

Note: The chemical shifts of the hydroxyl (-OH) and ammonium (-NH₂⁺) protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets due to chemical exchange.

Structural Confirmation and Spectral Interpretation

The phenyl group is expected to show characteristic signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The protons on the azetidine ring, being adjacent to the protonated nitrogen atom, will be deshielded and are predicted to appear at a lower field (higher ppm) compared to a non-protonated azetidine. The symmetry of the molecule may lead to overlapping signals for the methylene protons of the azetidine ring.

Experimental Protocol for ¹H NMR Spectroscopy

The following outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons.

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Data Processing: Fourier transformation, phase correction, and baseline correction.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a suitable nitrogen-protected azetidinone with a phenyl Grignard reagent, followed by deprotection and salt formation.

Caption: Synthetic workflow for this compound.

This generalized pathway highlights the key transformations required to obtain the target molecule. The choice of the nitrogen-protecting group is crucial for the success of the Grignard reaction and the subsequent deprotection step.

Conclusion

FT-IR analysis of 3-Phenylazetidin-3-ol hydrochloride

An In-Depth Technical Guide to the FT-IR Analysis of 3-Phenylazetidin-3-ol Hydrochloride

Introduction

This compound is a heterocyclic organic compound of interest in pharmaceutical research and drug development. Its structure, featuring an azetidine ring, a tertiary alcohol, and a phenyl group, presents a unique spectroscopic profile. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed overview of the theoretical and practical aspects of conducting an , intended for researchers, scientists, and professionals in drug development.

Predicted FT-IR Spectral Analysis

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The presence of the hydrochloride salt significantly influences the spectrum, particularly in the region of N-H stretching.

-

O-H Stretch (Tertiary Alcohol): A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group.[1][2] The broadness of this peak is a result of intermolecular hydrogen bonding.[2][3]

-

N-H Stretch (Ammonium Salt): As a hydrochloride salt of a tertiary amine, the nitrogen atom in the azetidine ring will be protonated. This results in a broad and complex absorption pattern for the N-H⁺ stretching vibration, typically observed between 3000 cm⁻¹ and 2200 cm⁻¹. This broad feature is a hallmark of amine salts.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the phenyl group are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the azetidine ring will absorb just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).

-

C=C Stretch (Aromatic): The phenyl group will exhibit characteristic C=C stretching vibrations within the aromatic ring, appearing as a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Tertiary Alcohol): The stretching vibration of the C-O bond in a tertiary alcohol gives rise to a strong band typically found in the 1210-1100 cm⁻¹ range.[1][4]

-

C-N Stretch (Azetidine): The C-N stretching vibration of the azetidine ring is expected in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.

-

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the monosubstituted phenyl group will produce strong absorption bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Data Presentation: Predicted FT-IR Absorption Bands

The following table summarizes the predicted FT-IR absorption bands for this compound, based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Tertiary Alcohol |

| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic (Phenyl) |

| 3000 - 2200 | Strong, Broad, Complex | N-H⁺ Stretch | Ammonium Salt |

| 2990 - 2850 | Medium | C-H Stretch | Aliphatic (Azetidine) |

| 1600 - 1450 | Medium to Weak, Sharp | C=C Stretch | Aromatic (Phenyl) |

| 1210 - 1100 | Strong | C-O Stretch | Tertiary Alcohol |

| 1250 - 1020 | Medium | C-N Stretch | Azetidine |

| 770 - 730 & 710 - 690 | Strong | C-H Out-of-Plane Bend | Aromatic (Phenyl) |

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[5][6]

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).

-

This compound sample (powder form).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes (e.g., Kimwipes).

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and computer are turned on and have stabilized.

-

Open the appropriate software for data acquisition.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The standard spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing, if required.

-

-

Cleaning:

-

Release the pressure arm and carefully remove the sample powder from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-soaked lint-free wipe as described in step 2.

-

Visualization

Caption: Molecular structure of this compound.

Caption: Workflow for ATR-FT-IR analysis.

References

Mass Spectrometry of 3-Phenylazetidin-3-ol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 3-Phenylazetidin-3-ol hydrochloride. The content herein is based on established principles of mass spectrometry and predictive fragmentation patterns for compounds with similar structural motifs, offering a robust framework for the analysis of this compound and related molecules.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted to be characterized by a series of fragmentation pathways under electron ionization (EI). The hydrochloride salt will likely dissociate in the ion source, and the free base, 3-Phenylazetidin-3-ol, will be ionized and subsequently fragmented. The molecular ion of the free base (C9H11NO) has a nominal mass of 149 Da.

The primary fragmentation is anticipated to occur via cleavage of the azetidine ring and rearrangements involving the phenyl and hydroxyl groups. The following table summarizes the predicted key fragments, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Structure | Description |

| 149 | [C9H11NO]+• | Molecular Ion |

| 132 | [C9H10N]+ | Loss of a hydroxyl radical (•OH) |

| 120 | [C8H8O]+• | Phenylacetaldehyde radical cation, resulting from ring opening and rearrangement |

| 105 | [C7H7O]+ | Benzoyl cation, from cleavage of the C-C bond adjacent to the phenyl group |

| 91 | [C7H7]+ | Tropylium cation, a common fragment for benzyl compounds |

| 77 | [C6H5]+ | Phenyl cation |

| 56 | [C3H6N]+ | Azetidinyl fragment from cleavage of the phenyl and hydroxyl groups |

Proposed Fragmentation Pathway

The fragmentation of 3-Phenylazetidin-3-ol is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation can proceed through several pathways, including the loss of the hydroxyl group, ring opening to form a phenylacetaldehyde-like radical cation, and various cleavages yielding characteristic phenyl-containing fragments.

In-depth Technical Guide on the Crystal Structure of 3-Phenylazetidin-3-ol Hydrochloride: A Search for Definitive Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available information regarding the crystal structure of 3-Phenylazetidin-3-ol hydrochloride (CAS Number: 550370-15-5), a heterocyclic compound of interest in medicinal chemistry. Despite a comprehensive search of scientific literature and structural databases, detailed experimental data on its crystal structure remains elusive. This document outlines the current state of knowledge, the methodologies typically employed for such structural elucidation, and the potential applications of this information for the scientific community.

Introduction

This compound is an organic salt with the molecular formula C₉H₁₂ClNO.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active compounds. The presence of a phenyl group and a hydroxyl group on the same carbon atom of the azetidine ring suggests potential for diverse chemical interactions and biological activities. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design, polymorphism screening, and formulation development.

Current Status of Crystal Structure Data

As of the latest searches, a definitive, publicly available crystal structure of this compound has not been reported in prominent structural databases such as the Cambridge Structural Database (CSD). Consequently, crucial crystallographic data, including unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions (such as hydrogen bonding), are not available.

While the synthesis of related azetidine derivatives is described in various patents, these documents typically focus on reaction schemes and yields rather than detailed structural characterization of the products by single-crystal X-ray diffraction.[2]

Methodology for Crystal Structure Determination

The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction (SCXRD) . This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystal.

The typical workflow for determining a crystal structure using SCXRD is as follows:

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

-

Synthesis and Purification: The compound of interest, this compound, must be synthesized and purified to a high degree.

-

Crystallization: High-quality single crystals are grown from a suitable solvent or solvent mixture through techniques such as slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.

-

X-ray Diffraction: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods, and this model is then refined to best fit the experimental data.

-

Validation and Deposition: The final crystal structure is validated for geometric and crystallographic consistency and is typically deposited in a public database like the CCDC to receive a unique deposition number.

Potential Structural Features and Their Importance

Although the exact crystal structure is unknown, we can hypothesize about potential key features based on the molecular structure:

-

Hydrogen Bonding: The presence of the hydroxyl group (-OH) and the protonated azetidine nitrogen (N-H⁺), along with the chloride counter-ion (Cl⁻), creates a high potential for a network of strong hydrogen bonds. These interactions would be critical in defining the crystal packing and influencing physical properties like melting point and solubility.

-

Aromatic Interactions: The phenyl ring can participate in π-π stacking or other non-covalent interactions, further stabilizing the crystal lattice.

-

Conformation of the Azetidine Ring: The four-membered azetidine ring is puckered. The specific conformation and the orientation of the phenyl and hydroxyl substituents would be precisely determined by a crystal structure analysis.

Understanding these features is vital for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have different physical properties and bioavailability.

-

Formulation Development: Knowledge of the crystal structure aids in designing stable pharmaceutical formulations.

Conclusion

A comprehensive search for the crystal structure of this compound has revealed a lack of publicly available experimental data. For researchers and professionals in drug development, this represents a data gap. The elucidation of this crystal structure through single-crystal X-ray diffraction would provide invaluable insights into its solid-state properties, conformation, and intermolecular interactions. Such information would be a significant contribution to the fields of medicinal chemistry and materials science, enabling more informed approaches to the development of new therapeutics based on the azetidine scaffold. Until such a study is published, a detailed, data-driven technical guide on its crystal structure cannot be fully realized.

References

Theoretical Catalytic Modes of the 3-Phenylazetidin-3-ol Hydrochloride Moiety

An in-depth analysis of the scientific literature reveals a notable absence of studies detailing the use of 3-Phenylazetidin-3-ol hydrochloride as a catalyst. While the azetidine scaffold is a valuable structural motif in medicinal chemistry and has been explored in various synthetic contexts, its specific application in catalysis, particularly for the 3-phenyl-3-ol substituted variant, is not documented.

This guide, therefore, addresses the topic by first acknowledging the lack of direct evidence for the catalytic action of this compound. It then explores the potential catalytic roles that the constituent functional groups—the azetidinium ion, the hydroxyl group, and the phenyl group—could theoretically play based on established principles in organocatalysis. This exploration provides a foundational framework for researchers who may be interested in investigating the catalytic potential of this and related compounds.

While no specific mechanism of action has been published for this compound as a catalyst, its structure suggests several potential modes of activation. The hydrochloride salt form implies that the azetidine nitrogen would be protonated, forming an azetidinium ion. This, along with the hydroxyl and phenyl groups, could participate in various catalytic cycles.

Potential Involvement of the Azetidinium Ion

The protonated nitrogen of the azetidinium ring could act as a Brønsted acid, donating a proton to activate a substrate. Alternatively, it could engage in hydrogen bonding with a substrate, thereby orienting it for a subsequent reaction and lowering the activation energy.

Role of the Tertiary Hydroxyl Group

The hydroxyl group at the 3-position is a key feature. It could function as a hydrogen bond donor to activate an electrophile or as a hydrogen bond acceptor to orient a nucleophile. In a basic medium, deprotonation of the hydroxyl group would yield an alkoxide, which could act as a Brønsted base or a nucleophilic catalyst.

Influence of the Phenyl Group

The phenyl substituent could influence the catalytic activity through steric effects, directing the approach of substrates to the active site. Furthermore, non-covalent interactions, such as π-stacking with aromatic substrates, could play a role in substrate binding and orientation.

Hypothetical Catalytic Cycles

Based on these potential roles, we can propose hypothetical catalytic cycles for reactions where this compound could act as a catalyst.

Hypothetical Iminium Ion Catalysis

One of the most common activation modes for secondary amines in organocatalysis is the formation of an iminium ion with a carbonyl compound. Although 3-Phenylazetidin-3-ol is a tertiary alcohol, the azetidine nitrogen, if deprotonated from its hydrochloride salt form to the free amine, could potentially engage in catalysis. However, the presence of the hydrochloride salt suggests the nitrogen is protonated. A more plausible scenario involves the hydroxyl group.

A logical workflow for investigating the catalytic potential would involve screening for activity in a model reaction, followed by mechanistic studies.

Hypothetical Hydrogen Bonding Catalysis

The azetidinium ion and the hydroxyl group could act in concert as a bifunctional catalyst, activating both the nucleophile and the electrophile through hydrogen bonding.

Experimental Protocols for Catalyst Evaluation

Should a researcher wish to investigate the catalytic properties of this compound, a general protocol for a model reaction, such as the Michael addition of a ketone to a nitroalkene, is provided below.

Table 1: General Protocol for a Catalytic Michael Addition

| Step | Procedure |

| 1. Catalyst and Substrate Preparation | To a solution of nitroalkene (0.2 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) in a reaction vial, add the ketone (0.4 mmol). |

| 2. Catalyst Addition | Add this compound (0.02 mmol, 10 mol%) to the reaction mixture. |

| 3. Reaction Execution | Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |

| 4. Work-up and Purification | Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired Michael adduct. |

| 5. Analysis | Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis. |

Quantitative Data from Hypothetical Screening

For a novel catalyst, initial screening would involve varying catalyst loading, solvent, and temperature to optimize the reaction conditions. The results of such a hypothetical screening are presented in Table 2.

Table 2: Hypothetical Optimization of the Michael Addition

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | 10 | Toluene | 25 | 65 | 30 |

| 2 | 20 | Toluene | 25 | 78 | 35 |

| 3 | 10 | CH2Cl2 | 25 | 50 | 20 |

| 4 | 10 | THF | 25 | 45 | 15 |

| 5 | 20 | Toluene | 0 | 72 | 45 |

| 6 | 20 | Toluene | 40 | 85 | 25 |

Disclaimer: The data presented in Table 2 is purely hypothetical and for illustrative purposes to guide potential research efforts.

Conclusion

While there is currently no published research on the mechanism of action of this compound as a catalyst, its chemical structure presents intriguing possibilities for its application in organocatalysis. The azetidinium ion, tertiary hydroxyl group, and phenyl ring could collectively or individually contribute to catalytic activity through various modes of substrate activation. The provided hypothetical frameworks, experimental protocols, and data tables serve as a foundational guide for researchers and drug development professionals interested in exploring the untapped catalytic potential of this and structurally related compounds. Further experimental and computational studies are necessary to validate these hypotheses and to fully elucidate the catalytic mechanism if one exists.

The Stereochemical Influence of 3-Phenylazetidin-3-ol Hydrochloride in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The quest for novel, efficient, and highly selective chiral catalysts is a cornerstone of modern synthetic chemistry, particularly in the realm of pharmaceutical development. Chiral azetidine derivatives have emerged as a promising class of organocatalysts and ligands for asymmetric synthesis, owing to their rigid four-membered ring structure that can create a well-defined chiral environment.[1] This technical guide explores the potential stereochemical influence of 3-Phenylazetidin-3-ol hydrochloride in catalysis. While direct experimental evidence for the catalytic application of this specific compound is not yet prevalent in peer-reviewed literature, this document extrapolates from the established catalytic activity of structurally related chiral azetidines to provide a prospective analysis. We will delve into its potential as both a chiral ligand in metal-catalyzed reactions and as an organocatalyst, complete with hypothetical mechanisms, suggested experimental protocols, and illustrative data.

The Azetidine Scaffold: A Privileged Structure in Asymmetric Catalysis

The four-membered azetidine ring is a highly valuable scaffold in medicinal chemistry and asymmetric synthesis.[2][3] Its inherent ring strain and conformational rigidity provide a predictable and sterically hindered chiral environment around a catalytic center, which is crucial for achieving high levels of enantioselectivity.[1] Chiral azetidines have been successfully employed in a range of asymmetric transformations, including carbon-carbon bond-forming reactions, showcasing their versatility and effectiveness.[1]

The structure of this compound combines several key features that suggest its potential as a chiral catalyst or ligand:

-

A Chiral Center: The C3 carbon is a stereocenter.

-

Potential Ligating Sites: The nitrogen atom of the azetidine ring and the oxygen atom of the hydroxyl group can act as Lewis basic sites to coordinate with a metal center.

-

Steric Hindrance: The phenyl group at the C3 position provides significant steric bulk, which can play a critical role in differentiating between the prochiral faces of a substrate.

-

Hydrogen Bonding Capability: The hydroxyl group and the protonated amine can act as hydrogen bond donors, potentially activating substrates in organocatalytic transformations.

Potential Catalytic Applications of 3-Phenylazetidin-3-ol

Based on its structure, 3-Phenylazetidin-3-ol (after deprotonation of the hydrochloride salt) can be envisioned to function in two primary modes in asymmetric catalysis: as a chiral ligand for a metal center or as a metal-free organocatalyst.

As a Chiral Ligand in Metal-Catalyzed Reactions

The nitrogen and hydroxyl groups of 3-Phenylazetidin-3-ol can form a bidentate chelate with a variety of transition metals (e.g., Zn, Cu, Ti, Ru). This chelation would create a rigid, chiral pocket around the metal center. The bulky phenyl group would then be positioned to control the trajectory of incoming substrates, thereby dictating the stereochemical outcome of the reaction.

A plausible application is in the asymmetric addition of nucleophiles to carbonyl compounds. For instance, in the addition of diethylzinc to aldehydes, a well-established reaction for testing new chiral ligands, the azetidinol could form a chiral zinc-alkoxide complex.

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

As a Chiral Organocatalyst

The protonated amine and the hydroxyl group in this compound could enable it to act as a bifunctional organocatalyst. It could activate an electrophile (e.g., an aldehyde or imine) through hydrogen bonding with the hydroxyl group, while the ammonium ion could interact with the nucleophile. This dual activation is a common strategy in organocatalysis to achieve high stereoselectivity.

A hypothetical application is in an asymmetric Michael addition. The catalyst could form a hydrogen-bonded complex with the enone, exposing one face to the nucleophile.

References

In-Depth Technical Guide: Synthesis and Characterization of 3-Phenylazetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenylazetidin-3-ol hydrochloride (CAS No: 550370-15-5), a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a detailed, published experimental protocol, this guide presents a plausible and robust synthetic route based on established organometallic chemistry principles.

Compound Identification and Properties

This compound is a white, water-soluble solid.[1] It is an important intermediate for the synthesis of various biologically active molecules.

| Property | Value | Reference |

| CAS Number | 550370-15-5 | [1] |

| Molecular Formula | C9H12ClNO | [1] |

| Molecular Weight | 185.65 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Plausible Synthetic Pathway

A logical and widely applicable method for the synthesis of 3-phenylazetidin-3-ol is the addition of a phenyl organometallic reagent to a protected 3-azetidinone, followed by deprotection and formation of the hydrochloride salt. The use of a tert-butyloxycarbonyl (Boc) protecting group is common in such syntheses due to its stability and ease of removal under acidic conditions, which aligns with the final salt formation step.

The proposed three-step synthesis is outlined below:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-Boc-3-phenylazetidin-3-ol

Materials:

-

N-Boc-3-azetidinone

-

Phenylmagnesium bromide (commercial solution or freshly prepared)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of N-Boc-3-azetidinone in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide in THF dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-phenylazetidin-3-ol.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of this compound

Materials:

-

N-Boc-3-phenylazetidin-3-ol

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the purified N-Boc-3-phenylazetidin-3-ol in a minimal amount of 1,4-dioxane.

-

To this solution, add an excess of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate should be observed.

-

Monitor the deprotection by TLC until the starting material is no longer visible.

-

Add diethyl ether to the reaction mixture to facilitate further precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the white solid under vacuum to yield pure this compound.

Characterization Data

Detailed experimental characterization data for this compound is not widely available in the public domain. The following tables outline the expected analytical techniques and the type of data that would be obtained for full characterization.

Physical Characterization

| Analysis | Expected Result |

| Melting Point | Data not available |

| Appearance | White to off-white solid |

Spectroscopic Characterization

| Technique | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| FT-IR (KBr) | Data not available |

| Mass Spec (ESI) | Data not available |

Analytical Workflow

A standard workflow for the characterization and quality control of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity, purity, and structure.

Caption: General analytical workflow for this compound.

Disclaimer: The synthetic protocol provided herein is a plausible method based on established chemical principles and has not been experimentally validated from a specific literature source for this exact compound. Researchers should conduct their own risk assessments and optimization studies before implementing this procedure. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

A Technical Guide to the Stability and Storage of 3-Phenylazetidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Phenylazetidin-3-ol hydrochloride. Drawing upon established principles of chemical stability and data from related azetidine compounds, this document outlines potential degradation pathways, proposes detailed experimental protocols for stability assessment, and offers guidance on optimal storage to ensure the compound's integrity. This guide is intended for researchers, scientists, and professionals in the field of drug development who handle or utilize this compound in their work.

Introduction

This compound is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints that are desirable in the design of novel therapeutic agents. However, the inherent ring strain of the azetidine moiety also presents specific stability challenges. Understanding and mitigating these instabilities are crucial for ensuring the quality, efficacy, and safety of research and development outcomes.

This guide provides a detailed examination of the factors influencing the stability of this compound and offers practical guidance for its storage and handling.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 550370-15-5

-

Molecular Formula: C₉H₁₂ClNO

-

Molecular Weight: 185.65 g/mol

-

Appearance: White to off-white solid

-

Solubility: Soluble in water

Stability Profile

While specific, publicly available stability data for this compound is limited, the stability of the azetidine core has been a subject of study. The primary stability concern for azetidine compounds is their susceptibility to ring-opening reactions, particularly under acidic conditions, which is exacerbated by the inherent strain of the four-membered ring.

Potential Degradation Pathways:

-

Acid-Catalyzed Ring Opening: The azetidine nitrogen can be protonated under acidic conditions, making the ring susceptible to nucleophilic attack and subsequent cleavage.

-

Oxidative Degradation: While less common, oxidative pathways could potentially lead to the formation of N-oxides or other degradation products, particularly in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.

-

Thermal Degradation: Elevated temperatures can provide the energy necessary to overcome the activation barrier for decomposition reactions.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of impurities.

Impact of Substituents

The substituents on the azetidine ring play a significant role in its stability. The N-substituent is particularly critical; electron-withdrawing groups can decrease the basicity of the nitrogen, making it less prone to protonation and subsequent acid-catalyzed degradation. In the case of this compound, the nitrogen is protonated as a hydrochloride salt, which is a key consideration for its stability in solution.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended based on information for this and similar compounds:

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | Prevents acceleration of potential degradation reactions. |

| Humidity | Sealed in a dry environment | Minimizes exposure to moisture, which could facilitate hydrolytic degradation. |

| Light | Protect from light | Prevents potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | Reduces the risk of oxidative degradation. |

| Container | Tightly sealed, non-reactive container (e.g., amber glass vial) | Prevents contamination and exposure to environmental factors. |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.

General Forced Degradation Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the stress conditions outlined in the table below.

-

Time Points: Sample the solutions at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: For acidic and basic samples, neutralize them to a pH of approximately 7 before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection.

Recommended Stress Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Treat the sample solution with 0.1 M HCl at 60°C. |

| Base Hydrolysis | Treat the sample solution with 0.1 M NaOH at 60°C. |

| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature. |

| Thermal Degradation | Heat the solid compound at a temperature significantly above the recommended storage temperature (e.g., 70°C). |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Visualization of Key Concepts

Logical Workflow for Stability Assessment

Caption: A logical workflow for conducting a forced degradation study to assess the stability of this compound.

Proposed Degradation Pathway under Acidic Conditions

Caption: A simplified proposed pathway for the acid-catalyzed degradation of 3-Phenylazetidin-3-ol.

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. While specific data for this compound is not extensively available, an understanding of the inherent reactivity of the azetidine ring system allows for the formulation of robust handling and storage strategies. By adhering to the recommended storage conditions and employing rigorous stability testing protocols as outlined in this guide, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. Further studies are warranted to fully characterize the degradation profile of this important chemical entity.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Phenylazetidin-3-ol Hydrochloride

This document provides a detailed experimental protocol for the laboratory-scale synthesis of 3-Phenylazetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a three-step process commencing with the commercially available N-Boc-azetidin-3-one. The protocol includes the addition of a phenyl group via a Grignard reaction, followed by the deprotection of the azetidine nitrogen, and concluding with the formation of the hydrochloride salt.

Overall Reaction Scheme:

-

Step 1: Grignard Reaction with N-Boc-azetidin-3-one

-

tert-butyl 3-oxoazetidine-1-carboxylate + Phenylmagnesium bromide → tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

-

-

Step 2: N-Boc Deprotection

-

tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate + HCl → 3-Phenylazetidin-3-ol

-

-

Step 3: Hydrochloride Salt Formation

-

3-Phenylazetidin-3-ol + HCl → this compound

-

Experimental Protocols

Materials and Equipment

-

Reagents: N-Boc-azetidin-3-one, Phenylmagnesium bromide solution (e.g., 3.0 M in diethyl ether), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Hexanes, Hydrochloric acid (concentrated or as a solution in dioxane/diethyl ether), Methanol (MeOH), Diethyl ether (Et₂O).

-

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, reflux condenser, nitrogen/argon inlet, ice-water bath, rotary evaporator, separatory funnel, glassware for extraction and filtration, column chromatography setup, pH paper.

Step 1: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

This step involves the nucleophilic addition of a phenyl group to the ketone of N-Boc-azetidin-3-one using a Grignard reagent.[1][2] It is critical to maintain anhydrous (dry) conditions throughout the reaction as Grignard reagents are highly reactive with water.[1][3]

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add N-Boc-azetidin-3-one (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add phenylmagnesium bromide solution (1.1 to 1.2 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate as a white solid or viscous oil.

Step 2 & 3: Deprotection and Hydrochloride Salt Formation

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.[4][5] Using hydrochloric acid for this step conveniently results in the direct formation of the desired hydrochloride salt.

Procedure:

-

Dissolve the purified tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (1.0 eq) from Step 1 in a minimal amount of a suitable solvent such as methanol or diethyl ether.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether) (3-5 eq) dropwise.

-

Stir the mixture at room temperature for 2-6 hours. The progress of the deprotection can be monitored by TLC. A precipitate of the hydrochloride salt may form during the reaction.

-

If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

| Step | Reagent/Material | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Yield (%) | Purity (%) |

| 1 | N-Boc-azetidin-3-one | 171.19 | 1.0 | 10 | 1.71 g | - | >95 |

| Phenylmagnesium bromide (3M) | - | 1.1 | 11 | 3.7 mL | |||

| tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | 249.31 | - | - | - | 85-95 | >98 | |

| 2/3 | tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate | 249.31 | 1.0 | 8.5 | 2.12 g | - | >98 |

| HCl (4M in Dioxane) | 36.46 | 4.0 | 34 | 8.5 mL | |||

| This compound | 185.65 | - | - | - | 90-98 | >99 |

Note: The amounts are provided for a representative 10 mmol scale reaction. Yields are typical and may vary.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3-Phenylazetidin-3-ol Hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of 3-Phenylazetidin-3-ol hydrochloride being directly employed as a catalyst in published asymmetric synthesis studies. The following application notes are based on the broader class of chiral azetidine-containing molecules and provide a framework for evaluating this compound as a potential catalyst.

Introduction

Chiral azetidine scaffolds are valuable structural motifs in medicinal chemistry and have gained attention as ligands and organocatalysts in asymmetric synthesis.[1][2][3] Their strained four-membered ring can lead to unique stereochemical control in catalytic transformations. While proline and its derivatives are well-established organocatalysts, the exploration of azetidine-based catalysts offers potential for novel reactivity and selectivity.[1] this compound, possessing a chiral center and functional groups capable of hydrogen bonding and coordination, represents a candidate for investigation in asymmetric catalysis.

Potential Applications in Asymmetric Synthesis

Based on the reactivity of analogous chiral azetidines, 3-Phenylazetidin-3-ol could potentially be utilized as a catalyst or ligand in several key asymmetric transformations, including:

-

Aldol Reactions: The hydroxyl and amino functionalities could facilitate the formation of enamine or enolate intermediates, crucial for asymmetric aldol additions.

-

Michael Additions: Similar to other amino-alcohol catalysts, it could promote the conjugate addition of nucleophiles to α,β-unsaturated compounds.

-

Henry (Nitroaldol) Reactions: Chiral amino-alcohols are known to catalyze the asymmetric addition of nitroalkanes to aldehydes.[1]

-

Friedel-Crafts Alkylations: The azetidine moiety could serve as a chiral backbone for a ligand in metal-catalyzed asymmetric Friedel-Crafts reactions.[1]

General Catalyst Screening Workflow

For a researcher interested in evaluating the catalytic potential of this compound, a systematic screening process is recommended. The following diagram illustrates a typical workflow for screening a novel catalyst in an asymmetric reaction.

Caption: General workflow for screening a novel chiral catalyst.

Protocols: A General Guideline for Catalyst Evaluation

The following are hypothetical protocols for screening this compound in two common asymmetric reactions. These should be considered as starting points for optimization.

Protocol 1: Asymmetric Aldol Reaction (Hypothetical)

This protocol is based on typical conditions for proline-catalyzed aldol reactions and would need to be optimized for this compound.

1. Materials:

-

This compound (as the catalyst)

-

Cyclohexanone (or other ketone)

-

4-Nitrobenzaldehyde (or other aldehyde)

-

Solvent (e.g., DMSO, DMF, CH3CN)

-

Anhydrous Magnesium Sulfate (for workup)

-

Ethyl acetate and Hexane (for chromatography)

2. Reaction Setup:

-

To a clean, dry vial, add this compound (e.g., 0.02 mmol, 10 mol%).

-

Add the aldehyde (e.g., 0.2 mmol, 1.0 equiv).

-

Add the solvent (e.g., 0.5 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the ketone (e.g., 1.0 mmol, 5.0 equiv).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature, 4 °C, or -20 °C).

3. Monitoring and Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

4. Analysis:

-

Purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Michael Addition (Hypothetical)

This protocol provides a general starting point for evaluating the catalyst in a Michael addition.

1. Materials:

-

This compound (as the catalyst)

-

Aldehyde or ketone as the Michael donor (e.g., isobutyraldehyde)

-

α,β-Unsaturated compound as the Michael acceptor (e.g., nitrostyrene)

-

Solvent (e.g., Toluene, CH2Cl2, THF)

-

Optional: co-catalyst or additive (e.g., a weak acid or base)

2. Reaction Setup:

-

In a dry vial, dissolve this compound (e.g., 0.05 mmol, 20 mol%) in the chosen solvent (1.0 mL).

-

Add the Michael acceptor (e.g., 0.25 mmol, 1.0 equiv).

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Add the Michael donor (e.g., 0.5 mmol, 2.0 equiv) dropwise.

-

Stir the reaction vigorously at the set temperature.

3. Monitoring and Workup:

-

Follow the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

4. Analysis:

-

Purify the residue by flash chromatography.

-

Characterize the product by NMR and mass spectrometry.

-

Determine the enantiomeric excess by chiral HPLC.

Data Presentation (Hypothetical Screening Results)

Should experiments be conducted, the quantitative data should be organized for clear comparison. Below are template tables for presenting results from a catalyst screening.

Table 1: Catalyst Loading and Solvent Effects in a Model Aldol Reaction

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | dr (anti/syn) | ee (%) |

| 1 | 10 | DMSO | 24 | Data | Data | Data |

| 2 | 20 | DMSO | 24 | Data | Data | Data |

| 3 | 10 | CH3CN | 24 | Data | Data | Data |

| 4 | 10 | Toluene | 24 | Data | Data | Data |

Table 2: Substrate Scope for the Optimized Asymmetric Michael Addition

| Entry | Michael Donor | Michael Acceptor | Time (h) | Yield (%) | ee (%) |

| 1 | Isobutyraldehyde | trans-β-Nitrostyrene | 48 | Data | Data |

| 2 | Propanal | trans-β-Nitrostyrene | 48 | Data | Data |

| 3 | Cyclohexanone | Methyl vinyl ketone | 72 | Data | Data |

Conclusion and Future Outlook

While there is no specific literature on the use of this compound as a catalyst in asymmetric synthesis, the broader family of chiral azetidines has shown promise.[1][2] The protocols and workflow presented here provide a roadmap for the systematic evaluation of this and other novel azetidine-based compounds as potential organocatalysts. Future research in this area could involve the synthesis and screening of various substituted 3-hydroxyazetidines to establish structure-activity relationships and develop new, efficient catalysts for asymmetric transformations. The development of such catalysts is of significant interest to the pharmaceutical industry for the enantioselective synthesis of drug candidates.

References

Application Notes: 3-Phenylazetidin-3-ol Hydrochloride as a Potential Catalyst for the Asymmetric Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 3-Phenylazetidin-3-ol hydrochloride as a potential organocatalyst in the asymmetric Henry (nitroaldol) reaction. The Henry reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable β-nitro alcohols which are precursors to a wide range of functionalized molecules, including chiral amino alcohols and α-hydroxy acids. While a specific protocol for the use of this compound in this context is not prominently available in peer-reviewed literature, its structural features suggest potential catalytic activity. These application notes offer a generalized experimental protocol, a workflow for catalyst screening and optimization, and templates for data presentation to guide researchers in exploring its efficacy.

Introduction

The enantioselective Henry reaction is a powerful tool for the synthesis of optically active nitroalcohols. A variety of chiral catalysts, including metal complexes and organocatalysts, have been developed for this transformation. Chiral azetidine scaffolds have been successfully employed in asymmetric catalysis, owing to their rigid structures which can create a well-defined chiral environment around the catalytic center.[1][2] this compound possesses a chiral center, a secondary amine that can act as a Brønsted base, and a hydroxyl group that can act as a hydrogen bond donor. This combination of functionalities suggests its potential as a bifunctional organocatalyst for the Henry reaction, activating both the nitroalkane and the aldehyde substrate.

Proposed Reaction Mechanism and Catalytic Cycle

The catalytic cycle is proposed to proceed via a dual-activation pathway. The secondary amine of the 3-phenylazetidin-3-ol, after in-situ neutralization of the hydrochloride salt, is believed to deprotonate the nitroalkane, forming a nitronate anion. Concurrently, the hydroxyl group of the catalyst is expected to form a hydrogen bond with the carbonyl group of the aldehyde, thereby activating it towards nucleophilic attack. The stereochemical outcome of the reaction would be dictated by the chiral environment of the catalyst, favoring the formation of one enantiomer of the β-nitro alcohol product over the other.

Caption: Proposed catalytic cycle for the 3-Phenylazetidin-3-ol catalyzed Henry reaction.

Experimental Protocols

The following is a general experimental protocol that can be used as a starting point for the investigation of the this compound catalyzed Henry reaction.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde as a model substrate)

-

Nitroalkane (e.g., nitromethane)

-

Anhydrous, non-protic solvent (e.g., Toluene, THF, Dichloromethane)

-

Non-nucleophilic base (e.g., Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware, dried in an oven before use

-

Magnetic stirrer and stir bars

Procedure:

-

To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (e.g., 0.05 mmol, 10 mol%).

-

Add the anhydrous solvent (e.g., 1.0 mL).

-

Add the non-nucleophilic base (e.g., 0.055 mmol, 1.1 equivalents relative to the catalyst) to generate the free-base catalyst in situ. Stir for 10-15 minutes at room temperature.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the aldehyde (0.5 mmol, 1.0 equivalent).

-

Add the nitroalkane (1.5 mmol, 3.0 equivalents).

-

Allow the reaction to stir for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Analyze the purified product to determine the yield and enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Catalyst Screening and Optimization

A systematic approach is crucial to determine the optimal conditions for the catalytic reaction. The following workflow is recommended:

Caption: A logical workflow for the optimization of the Henry reaction.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables to allow for easy comparison of results.

Table 1: Screening of Reaction Parameters for the Henry Reaction

| Entry | Solvent | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%)a | ee (%)b |

|---|---|---|---|---|---|---|

| 1 | Toluene | Et3N (1.1) | 0 | 48 | ||

| 2 | THF | Et3N (1.1) | 0 | 48 | ||

| 3 | CH2Cl2 | Et3N (1.1) | 0 | 48 | ||

| 4 | Toluene | DIPEA (1.1) | 0 | 48 | ||

| 5 | Toluene | Et3N (1.1) | -20 | 72 | ||

| 6 | Toluene | Et3N (1.1) | RT | 24 | ||

| ... |

aIsolated yield after column chromatography. bDetermined by chiral HPLC analysis.

Table 2: Substrate Scope of the Optimized Henry Reaction

| Entry | Aldehyde | Nitroalkane | Yield (%)a | ee (%)b |

|---|---|---|---|---|

| 1 | Benzaldehyde | Nitromethane | ||

| 2 | 4-Nitrobenzaldehyde | Nitromethane | ||

| 3 | 4-Methoxybenzaldehyde | Nitromethane | ||

| 4 | Cinnamaldehyde | Nitromethane | ||

| 5 | Benzaldehyde | Nitroethane | ||

| ... |

aIsolated yield after column chromatography. bDetermined by chiral HPLC analysis.

Disclaimer: The protocols and workflows provided are intended as a starting point for research and development. Actual experimental conditions may need to be optimized for specific substrates and desired outcomes. All laboratory work should be conducted with appropriate safety precautions.

References

Application of 3-Phenylazetidin-3-ol Hydrochloride in C-C Bond Formation: An Overview of the Azetidine Scaffold's Role in Catalysis

For Researchers, Scientists, and Drug Development Professionals

While direct applications of 3-Phenylazetidin-3-ol hydrochloride in C-C bond formation reactions are not extensively documented in currently available literature, the broader azetidine scaffold is a valuable structural motif in the design of ligands and substrates for metal-catalyzed cross-coupling reactions. This document provides an overview of the established and potential roles of azetidine derivatives in C-C bond formation, a cornerstone of modern synthetic organic chemistry.

Azetidine Derivatives as Ligands in Catalysis

The rigid, four-membered ring of the azetidine skeleton offers a unique and constrained geometry that can be advantageous in the design of chiral ligands for asymmetric catalysis. The nitrogen atom within the ring serves as a coordination site for transition metals, and substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complex.

One notable application is the use of chiral 2,4-cis-disubstituted amino azetidines as ligands in copper-catalyzed Henry reactions, a classic C-C bond-forming reaction between a nitroalkane and an aldehyde. Although this is a copper-catalyzed reaction, the principle extends to palladium-catalyzed processes. Palladium(II) complexes of 2,4-cis-amino azetidines have been synthesized and characterized, suggesting their potential as ligands in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The defined stereochemistry of these ligands can influence the enantioselectivity of the catalytic transformation.

Table 1: Potential Advantages of Azetidine-Based Ligands in C-C Bond Formation

| Feature | Potential Advantage |

| Rigid Scaffold | Pre-organizes the catalytic center, potentially leading to higher stereoselectivity. |

| Tunable Substituents | Allows for fine-tuning of steric and electronic properties to optimize catalyst performance. |

| Chiral Pool Availability | Enantiomerically pure azetidine derivatives can be synthesized for asymmetric catalysis. |